![molecular formula C10H12F2N2 B1482266 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole CAS No. 2098016-34-1](/img/structure/B1482266.png)
3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole
Overview
Description
3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole (DCPP) is an organic compound belonging to the family of pyrazoles. It is a colorless solid with a molecular weight of 228.25 g/mol. Its melting point is around 110-112 °C and its boiling point is around 327-329 °C. DCPP is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate.
Mechanism of Action
The mechanism of action of 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole is not yet fully understood. However, it is believed that 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole acts as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to increased neuronal activity.
Biochemical and Physiological Effects
3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole can inhibit the enzyme acetylcholinesterase, resulting in an increase in the concentration of acetylcholine in the synaptic cleft. This can lead to increased neuronal activity, which may have beneficial effects on memory, learning, and other cognitive functions. In vivo studies have shown that 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole can also stimulate the release of dopamine, which can lead to improved mood and increased motivation.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole in laboratory experiments include its high solubility in organic solvents, its low toxicity, and its ability to inhibit the enzyme acetylcholinesterase. The main limitation of using 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole in laboratory experiments is its low yield, as it is difficult to obtain a high yield of 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole from the synthesis reactions described above.
Future Directions
The future directions for research on 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole include further investigation into its mechanism of action, its potential therapeutic applications, and its potential as a reagent and catalyst. Additionally, further research into the synthesis of 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole and its derivatives could lead to improved yields and more efficient synthesis methods. Finally, further investigation into the biochemical and physiological effects of 3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole could lead to a better understanding of its potential as a therapeutic agent.
Scientific Research Applications
3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole has been widely used in scientific research as a reagent, catalyst, and inhibitor. It has been used in the synthesis of various organic compounds, such as 1,3-diaryl-2-pyrazolines, 1,3-diaryl-2-thiazolines, and 3,5-diaryl-1-(difluoromethyl)-1H-pyrazoles. It has also been used in the catalytic hydrogenation of olefins, in the synthesis of 1,3-diaryl-2-pyrazolines, and in the inhibition of the enzyme acetylcholinesterase.
properties
IUPAC Name |
3,5-dicyclopropyl-1-(difluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-10(12)14-9(7-3-4-7)5-8(13-14)6-1-2-6/h5-7,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLCZXNUYYWBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C(F)F)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dicyclopropyl-1-(difluoromethyl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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